Product packaging for 2-Bromo-5-picoline-d3(Cat. No.:CAS No. 1185306-03-9)

2-Bromo-5-picoline-d3

Cat. No.: B563287
CAS No.: 1185306-03-9
M. Wt: 175.043
InChI Key: YWNJQQNBJQUKME-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-picoline-d3 (CAS 1185306-03-9) is a high-purity, deuterated chemical compound that serves as a critical reference standard in pharmaceutical research and development. This thoroughly characterized material is compliant with regulatory guidelines and is intended for Analytical Method Development (AMD), Method Validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability against major pharmacopeial standards such as the USP and EP . This deuterated analog of 2-Bromo-5-picoline, with a molecular formula of C 6 H 3 D 3 BrN and a molecular weight of 175.04 g/mol, is specifically applied in the preparation of compounds like [[(triazolylmethyl)pyridyl]phenyl]tetrazoles, which are investigated for their potential as cardiovascular agents . As a stable isotope-labeled compound, it is exclusively For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic use . The product is typically supplied as a solid and should be stored refrigerated at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN B563287 2-Bromo-5-picoline-d3 CAS No. 1185306-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNJQQNBJQUKME-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 Picoline D3

Strategic Approaches to Deuterium (B1214612) Incorporation

The synthesis of 2-Bromo-5-picoline-d3 necessitates the selective replacement of hydrogen atoms with deuterium on the methyl group of the picoline core. Various methods have been developed to achieve this, ranging from direct deuteration of precursors to sophisticated base-mediated and solvent-mediated approaches.

Direct Deuteration of Pyridine (B92270) Precursors (e.g., 5-Picoline-d3)

A foundational strategy for synthesizing this compound involves the initial preparation of a deuterated precursor, such as 5-picoline-d3. This can be achieved through methods like the reduction of corresponding pyridines using deuterium gas (D2) or other deuteride (B1239839) sources. nih.gov Once the deuterated picoline is obtained, subsequent regioselective bromination can be performed to yield the target compound. The synthesis of deuterated N-heteroarenes is a significant area of research, with applications in pharmaceuticals and organic light-emitting diodes (OLEDs). researchgate.netsciety.orgresearchgate.net

Hydrogen Isotope Exchange (HIE) as a Labeling Technique

Hydrogen Isotope Exchange (HIE) represents a powerful and direct method for introducing deuterium into organic molecules, often at a late stage of the synthesis. researchgate.netrsc.org This technique involves the exchange of hydrogen atoms for deuterium via a C-H activation pathway. rsc.org HIE can be catalyzed by transition metals or mediated by bases. researchgate.netrsc.org While transition metal-catalyzed HIE often exhibits selectivity directed by the heteroatom, base-mediated methods can offer different regioselectivity. rsc.org For pyridine derivatives, HIE provides a route to deuterated analogues that can be further functionalized. researchgate.net The development of new HIE methods is crucial for accessing a wide range of isotopically labeled compounds. nih.gov

Base-Mediated Remote Deuteration Strategies for N-Heteroarenes

Recent advancements have led to the development of base-mediated methods for the remote deuteration of N-heteroarenes. researchgate.netresearchgate.net These strategies often employ a strong base, such as potassium tert-butoxide (KOtBu), in conjunction with a deuterated solvent like DMSO-d6. researchgate.netresearchgate.net This approach allows for the selective incorporation of deuterium at positions that are not adjacent to the nitrogen atom. researchgate.netresearchgate.net The regioselectivity of these reactions is often governed by the thermodynamic stability of the resulting carbanionic intermediates. researchgate.netresearchgate.net While effective for many N-heterocycles, the presence of certain functional groups, such as halogens, can sometimes lead to side reactions.

A milder approach utilizes potassium carbonate (K2CO3) with 18-crown-6 (B118740) in a mixture of D2O and DMSO-d6. researchgate.netosti.gov This system has been shown to selectively deuterate the 4-position of 3-bromopyridines, demonstrating the potential for high regioselectivity with a weaker base. researchgate.netosti.gov The bromide in these cases can act as a removable directing group, enhancing the reactivity of the adjacent C-H bond. osti.gov

Method Base/Catalyst Deuterium Source Key Features Reference(s)
Remote DeuterationKOtBuDMSO-d6Deuteration at positions remote to the nitrogen; selectivity based on anion stability. researchgate.netresearchgate.net
Selective H/D ExchangeK2CO3 / 18-crown-6D2O / DMSO-d6High regioselectivity for positions ortho to a bromo substituent. researchgate.netosti.gov

Solvent-Mediated Deuterium Labeling Approaches

The choice of solvent can play a crucial role in deuterium labeling. osti.gov Deuterated solvents such as deuterium oxide (D2O), deuterated chloroform (B151607) (CDCl3), and DMSO-d6 can serve as the deuterium source in various reactions. osti.govcdnsciencepub.comrsc.org For example, H/D exchange of pyridines has been studied in neutral D2O at elevated temperatures. cdnsciencepub.com In some base-mediated deuteration reactions, a combination of D2O and DMSO-d6 is used, where both solvents contribute to the deuterium incorporation. osti.gov The development of photocatalytic methods using D2O as the deuterium source at room temperature offers a milder and more sustainable approach for the deuteration of N-heteroarenes. researchgate.netsciety.orgresearchgate.net

Synthetic Pathways for this compound Construction

Once a suitably deuterated picoline precursor is in hand, the final step is the regioselective introduction of a bromine atom at the 2-position of the pyridine ring.

Regioselective Bromination of Deuterated Picolines

The bromination of picoline derivatives can be challenging due to the directing effects of both the methyl group and the pyridine nitrogen. Direct bromination often requires harsh conditions and can lead to a mixture of isomers. acs.org To achieve high regioselectivity, various methods have been developed.

One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. However, the reactivity and selectivity can be inconsistent depending on the position of the methyl group. Another strategy is to use directing groups to control the position of bromination. acs.org For instance, an amino group can direct bromination to the meta-position, after which the directing group can be removed. acs.org

Electrochemical methods have also emerged as a sustainable and controllable way to achieve regioselective bromination of pyridine derivatives under mild conditions. acs.orgthieme-connect.com These methods often utilize inexpensive and safe bromine salts and can be performed at room temperature. acs.org

For the synthesis of 2-bromo-5-picoline, specifically, the bromination of 5-picoline (or its deuterated analogue) would be required. The literature describes the synthesis of the non-deuterated 2-bromo-5-methylpyridine (B20793), and these methods could potentially be adapted for the deuterated version. nih.gov For example, the reaction of 2-hydroxy-5-methyl-3-nitropyridine (B188116) with phosphorus(V) oxybromide yields 2-bromo-5-methyl-3-nitropyridine, which could be a potential intermediate. chemicalbook.com The regioselective bromination of fused pyridine N-oxides has also been reported, offering another potential synthetic route. tcichemicals.com

Bromination Method Reagent(s) Conditions Key Features Reference(s)
Direct BrominationBr2>300 °CHarsh conditions, potential for isomer mixtures. acs.org
Free Radical BrominationN-Bromosuccinimide (NBS)VariesReactivity depends on methyl group position.
Directed BrominationDirecting group (e.g., -NH2) + Brominating agentMildHigh regioselectivity, requires installation and removal of directing group. acs.org
Electrochemical BrominationBromine salts (e.g., TBABr)Room temperatureSustainable, mild conditions, high regioselectivity. acs.orgthieme-connect.com
From Hydroxy-picolinePhosphorus(V) oxybromide0 - 80 °CSpecific for hydroxylated precursors. chemicalbook.com

Multi-Step Conversions from Alternative Pyridine Feedstocks

The synthesis of this compound can be approached from various pyridine-based starting materials. These multi-step conversions offer flexibility in precursor selection and allow for the strategic introduction of the bromine and deuterated methyl groups.

One established route for the non-deuterated analogue, 5-bromo-2-methylpyridine (B113479), starts from 6-methyl-3-pyridinecarboxylic acid. google.com This method involves a series of transformations including esterification, amidation, and a Hofmann degradation, followed by bromination. google.com To produce the deuterated variant, the synthesis could be adapted by employing a deuterated starting material or by introducing the deuterium atoms in a final deuteration step.

A detailed synthetic pathway starting from 6-methyl-3-pyridinecarboxylic acid is outlined below:

Esterification: The starting acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form ethyl 6-methyl-3-pyridinecarboxylate. google.com

Amidation: The resulting ester undergoes ammonolysis with ammonia (B1221849) water to yield 6-methyl-3-pyridinecarboxamide. google.com

Hofmann Degradation: The amide is treated with a halogen in a sodium hydroxide (B78521) solution to produce 6-methyl-3-aminopyridine. google.com

Bromination: The amino group is then converted to a bromo group via a diazotization reaction followed by treatment with a brominating agent to yield 5-bromo-2-methylpyridine. google.com

For the synthesis of this compound, the deuteration of the methyl group would be a key additional step, potentially performed on the final product or an intermediate.

Another versatile approach begins with 5-nitro-2-chloropyridine. This pathway involves the formation of the methyl group, reduction of the nitro group, and subsequent bromination.

The key stages of this synthesis are summarized in the following table:

StepReaction TypeStarting MaterialReagents/ConditionsProduct/IntermediateKey Considerations
1Condensation & Decarboxylation5-nitro-2-chloropyridine + diethyl malonate saltsBasic metal, acidic decarboxylation5-nitro-2-methylpyridineHigh yield under mild conditions.
2Catalytic Hydrogenation5-nitro-2-methylpyridinePd/C catalyst, H₂5-amino-2-methylpyridineEfficient reduction and easy catalyst removal.
3Diazotization & Bromination5-amino-2-methylpyridine saltBromine, sodium nitrite, acidic conditions5-bromo-2-methylpyridineHigh selectivity for the 5-position.
4Deuteration5-bromo-2-methylpyridineD₂O, catalyst (e.g., Pt/C, Pd/C)This compound Requires optimization for high deuterium incorporation. mdpi.com

A Stille coupling reaction represents another advanced method, where 2,5-dibromopyridine (B19318) is coupled with a suitable organotin reagent. researchgate.net While this directly forms a C-C bond, subsequent functional group manipulations would be necessary to install the deuterated methyl group.

Optimization of Reaction Conditions for Yield and Purity in Deuterated Synthesis

Achieving high yield and isotopic purity in the synthesis of deuterated compounds like this compound is paramount. The optimization of reaction conditions, particularly for the hydrogen-deuterium (H/D) exchange step, is crucial.

Base-catalyzed H/D exchange is an efficient and economical strategy. osti.gov For instance, a combination of potassium carbonate (K₂CO₃) and 18-crown-6 can effectively catalyze the deuteration of heteroarenes using D₂O as the deuterium source. osti.gov The bromide substituent can act as a directing group, influencing the position of deuterium incorporation. osti.gov

Metal catalysts are also widely used for deuteration. Catalysts such as platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have been successfully employed for the H/D exchange in D₂O under relatively mild conditions (e.g., 80 °C). mdpi.com These conditions have proven effective for the deuteration of primary and secondary arylamines and can be adapted for pyridine derivatives. mdpi.com

The following table summarizes key parameters and findings for optimizing deuteration reactions:

Deuteration MethodCatalyst SystemDeuterium SourceTemperatureKey FindingsReference
Base-Catalyzed H/D ExchangeK₂CO₃ / 18-Crown-6D₂OVariesHigh atom% deuterium incorporation and predictable site-selectivity. osti.gov osti.gov
Metal-Catalyzed H/D ExchangePt/C and Pd/CD₂O80 °CSuccessful for arylamines, suggesting applicability to other heterocycles under mild conditions. mdpi.com mdpi.com
Hydrothermal DeuterationMetal catalysts (Pd, Pt)D₂O>140 °CTraditional method, often requires high pressure; risk of functional group decomposition. ansto.gov.au ansto.gov.au

Recent advancements in flow chemistry offer precise control over reaction parameters such as temperature and time, which can significantly improve selectivity and minimize the decomposition of thermally sensitive molecules during deuteration. ansto.gov.au

Scalable Synthetic Considerations for Deuterated Bromopyridines

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated bromopyridines presents several challenges. Key considerations include cost-effectiveness, safety, and the ability to consistently produce a high-purity product.

Synthetic routes designed for scalability often prioritize the use of readily available starting materials, mild reaction conditions, and high-yielding steps. The multi-step synthesis of 5-bromo-2-methylpyridine from 5-nitro-2-chloropyridine is noted for its industrial applicability and potential for scale-up. Similarly, certain cross-coupling reactions are considered easily scalable, providing a solid foundation for building complex molecules in larger quantities. uio.no

However, batch deuteration processes, especially those requiring high temperatures and pressures in Parr reactors, can be labor-intensive and limited in scale. ansto.gov.au Flow chemistry is emerging as a powerful alternative for the large-scale synthesis of deuterated compounds. ansto.gov.au By enabling continuous processing, flow reactors can enhance production capacity, improve reaction efficiency, and reduce the decomposition of products by allowing for precise control over reaction conditions. ansto.gov.au This technology is particularly advantageous for deuteration reactions that are difficult to manage in large batch reactors. ansto.gov.au

The development of robust and scalable synthetic methods is essential for making deuterated compounds more accessible for research and development, including their use in pharmaceutical and materials science applications. ansto.gov.augoogle.com

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Picoline D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-Bromo-5-picoline-d3, a combination of ¹H, ¹³C, and advanced 2D NMR methods provides a comprehensive understanding of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterizationnih.gov

The substitution of protons with deuterium (B1214612) in the methyl group of this compound leads to distinct and predictable changes in its ¹H and ¹³C NMR spectra compared to its non-deuterated counterpart, 2-Bromo-5-picoline.

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methyl protons (CH₃) in the non-deuterated analog is absent. This disappearance confirms the successful deuteration of the methyl group. The signals for the aromatic protons on the pyridine (B92270) ring are expected to show minimal changes in their chemical shifts, although minor upfield shifts, known as deuterium isotope effects, may be observed. The expected ¹H NMR data for the aromatic region of this compound would closely resemble that of 2-Bromo-5-picoline, which shows three distinct signals corresponding to the protons at positions 3, 4, and 6.

The ¹³C NMR spectrum provides further confirmation of deuteration. The signal for the deuterated methyl carbon (CD₃) is observed as a multiplet due to the carbon-deuterium coupling, and it is shifted upfield compared to the CH₃ carbon in the non-deuterated compound. The signals for the carbon atoms of the pyridine ring are largely unaffected, though small isotopic shifts on the carbon adjacent to the deuterated methyl group (C-5) may occur.

Below are the detailed NMR data for the non-deuterated analog, 2-Bromo-5-picoline, which serve as a reference for understanding the spectrum of the deuterated compound. nih.govrsc.orgmedchemexpress.com

¹H NMR Data for 2-Bromo-5-picoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.47d~8.2
H-4~7.58dd~8.2, 2.5
H-6~8.37d~2.5
CH₃~2.30s-

¹³C NMR Data for 2-Bromo-5-picoline

CarbonChemical Shift (δ, ppm)
C-2~141.9
C-3~128.3
C-4~139.1
C-5~133.0
C-6~150.0
CH₃~17.5

Heteronuclear 2D NMR Techniques (e.g., HMQC, HMBC) for Structural Confirmation

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC spectrum would show correlations between directly bonded carbon and proton atoms. For this compound, this would reveal correlations between C-3 and H-3, C-4 and H-4, and C-6 and H-6. The absence of a correlation for the deuterated methyl carbon would further verify the isotopic labeling.

The HMBC spectrum is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The proton at H-6 showing correlations to C-2, C-4, and C-5.

The proton at H-4 showing correlations to C-2, C-5, and C-6.

The proton at H-3 showing correlations to C-2, C-4, and C-5.

These correlations would definitively establish the connectivity of the pyridine ring and the positions of the bromo and deuterated methyl substituents.

Quantitative NMR (qNMR) for Reaction Monitoring and Product Ratios

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration. This technique could be instrumental in the analysis of this compound in several ways.

For instance, during the synthesis of this compound, qNMR could be used to monitor the progress of the reaction. By taking aliquots from the reaction mixture at different time points and adding a known amount of an internal standard, the ratio of the starting material to the product can be accurately determined. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, qNMR can be used to determine the isotopic purity of the final product. By comparing the integral of any residual proton signal from the methyl group to the integrals of the aromatic protons, the percentage of deuteration can be calculated. It can also be used to determine the ratio of this compound to any non-deuterated or partially deuterated side products.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopynih.govchemicalbook.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Br bond. The most significant difference compared to the non-deuterated analog will be in the region of C-H and C-D vibrations. The C-H stretching and bending vibrations of the methyl group in 2-Bromo-5-picoline will be replaced by C-D stretching and bending vibrations in this compound, which occur at lower frequencies due to the heavier mass of deuterium. libretexts.org The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Selected FT-IR Vibrational Frequencies for 2-Bromo-5-picoline

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2920CH₃ Symmetric Stretch
~1595C=C/C=N Ring Stretch
~1470CH₃ Asymmetric Bend
~1380CH₃ Symmetric Bend
~830C-H Out-of-plane Bend
~680C-Br Stretch

Fourier Transform Raman (FT-Raman) Spectroscopynih.govnih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the symmetric vibrations of the molecule are often more intense. The pyridine ring vibrations, particularly the ring breathing modes, are expected to be prominent. Similar to the FT-IR spectrum, the C-D vibrations of the deuterated methyl group will appear at lower frequencies compared to the C-H vibrations of the non-deuterated compound. The C-Br stretch is also typically Raman active.

Selected FT-Raman Vibrational Frequencies for 2-Bromo-5-picoline

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H Stretch
~2925CH₃ Symmetric Stretch
~1600C=C/C=N Ring Stretch
~1040Ring Breathing Mode
~835C-H Out-of-plane Bend
~685C-Br Stretch

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Validation

Mass spectrometry is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides crucial information regarding the successful incorporation of deuterium, the isotopic purity of the sample, and the confirmation of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like pyridine derivatives. In the context of this compound, ESI-MS is employed to determine the molecular weight and assess the degree of deuteration. The analysis of deuterated pyridine compounds by ESI-MS has been established as a reliable method. fossiliontech.comacs.org

In positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. For the non-deuterated analogue, 2-bromo-5-picoline (C₆H₆BrN), the expected monoisotopic mass of the protonated molecule is approximately 172.97 g/mol , showing a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). google.com For this compound (C₆H₃D₃BrN), the molecular weight increases by three mass units due to the replacement of three hydrogen atoms with deuterium atoms. The resulting [M+H]⁺ ion would therefore have a monoisotopic mass of approximately 175.99 g/mol .

By comparing the mass spectra of the deuterated and non-deuterated compounds, the success and efficiency of the deuteration process can be verified. The relative intensities of the ion peaks corresponding to the fully deuterated species versus partially deuterated or non-deuterated species allow for the calculation of isotopic purity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can further enhance the specificity and sensitivity of the analysis, particularly for distinguishing labeled compounds from complex mixtures. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for unambiguously confirming the elemental composition of a molecule. For this compound, HRMS is used to validate the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The use of HRMS is a key step in the analytical validation of deuterated compounds. For instance, HRMS analysis of various substituted pyridones and bipyridines has been successfully used to confirm their calculated molecular formulas. mdpi.com In the case of this compound, HRMS would be able to distinguish its molecular ion from other ions of the same nominal mass but different elemental compositions. The high resolving power allows for the clear separation of the isotopic peaks of bromine, further confirming the presence and integrity of the halogen atom in the structure.

Technique Application for this compound Expected Observation
ESI-MS Molecular Weight Determination & Isotopic PurityDetection of [M+H]⁺ ion at m/z ≈ 176, with the characteristic Br isotopic pattern. Comparison of peak intensities for deuterated vs. non-deuterated species.
HRMS Molecular Formula ValidationMeasurement of the exact mass of the molecular ion, matching the calculated value for C₆H₃D₃BrN to within a few ppm.

Advanced Structural Analysis by X-ray Crystallography

While direct X-ray crystallographic data for the deuterated compound this compound is not available in the searched literature, extensive structural information exists for its direct non-deuterated analogue, 2-bromo-5-methylpyridine (B20793). This data provides a robust model for understanding the solid-state conformation and intermolecular interactions that would be expected in the deuterated variant, as the substitution of hydrogen with deuterium typically has a negligible effect on the crystal packing.

Crystal Structure Determination of 2-Bromo-5-methylpyridine Analogues

The crystal structure of 2-bromo-5-methylpyridine has been determined by single-crystal X-ray diffraction. researchgate.netiucr.org The compound crystallizes in the monoclinic space group P2₁/m. researchgate.netnih.gov A key feature of its reported structure is that the asymmetric unit contains only half of the molecule, as the entire molecule lies on a crystallographic plane of symmetry. researchgate.netiucr.org This indicates that the molecule is planar in the crystalline state.

The structural parameters for 2-bromo-5-methylpyridine provide precise measurements of bond lengths and angles within the pyridine ring and its substituents.

Crystal Data for 2-Bromo-5-methylpyridine
ParameterValueReference
Chemical FormulaC₆H₆BrN iucr.org
Space GroupP 1 21/m 1 nih.gov
a (Å)6.1889 nih.gov
b (Å)6.614 nih.gov
c (Å)7.835 nih.gov
β (°)93.503 nih.gov
Z'0.5 nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of 2-bromo-5-methylpyridine is stabilized by specific, yet weak, intermolecular interactions. The primary interaction observed is a C—H···N hydrogen bond. researchgate.netchemicalbook.com These interactions link the molecules in a "tip-to-tail" fashion, forming infinite chains that propagate along the acs.org crystallographic direction. researchgate.netiucr.org Notably, no π–π stacking interactions are observed in the crystal structure of this specific analogue. researchgate.netiucr.org

The analysis of other brominated pyridine analogues reveals a wider variety of possible intermolecular forces that can influence crystal packing. These include:

Halogen Bonds: In some structures, bromine atoms can act as halogen bond donors, interacting with nitrogen atoms or other Lewis bases. iucr.org

Other Weak Hydrogen Bonds: Interactions such as C—H···Br and C—H···O have been identified in the crystal structures of more complex brominated pyridine derivatives. nih.govmdpi.com

Mechanistic Investigations and Chemical Transformations of 2 Bromo 5 Picoline D3

Deuterium (B1214612) as a Mechanistic Probe in Organic Reactions

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a powerful, non-invasive tool in physical organic chemistry for elucidating reaction mechanisms. The core principle lies in the mass difference between the two isotopes, which leads to differences in the vibrational frequencies of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This phenomenon gives rise to the kinetic isotope effect (KIE), a measurable change in reaction rate upon isotopic substitution. libretexts.org

The kinetic isotope effect is the ratio of the rate constant for the reaction of the lighter isotopologue (kH) to that of the heavier isotopologue (kD), expressed as kH/kD. libretexts.org When a C-H bond is broken in the rate-determining step of a reaction, a "primary" KIE is observed, which is typically greater than 1 (kH/kD > 1), indicating that the reaction is slower with the deuterated compound. libretexts.org The magnitude of the primary KIE can provide insight into the transition state geometry of the bond-breaking event.

Conversely, "secondary" KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in hybridization or solvation at the carbon atom bearing the isotope during the reaction, providing valuable clues about the structure of the transition state. researchgate.net For instance, an inverse isotope effect was observed in the Menschutkin reaction between methyl-d3 iodide and tertiary amines, where deuterium substitution increased the reaction rate. researchgate.net

Deuterium labeling can significantly influence reaction rates and, in some cases, product selectivity. The most common application is to enhance the metabolic stability of drug candidates by slowing down enzymatic oxidation at specific C-H bonds, a strategy known as "metabolic switching". nih.gov Since many metabolic oxidations involve C-H bond cleavage as the rate-limiting step, replacing hydrogen with deuterium at a metabolically vulnerable site, such as the methyl group of 2-Bromo-5-picoline, can decrease the rate of metabolism. nih.gov

In a study on imidazo[1,2-a]pyridine-3-carboxamides, deuteration of a methyl group susceptible to metabolic oxidation to a carboxylic acid significantly improved the compound's metabolic properties. nih.gov Similarly, studies on iron oxidation catalysts showed that deuterating the ligands led to longer catalyst lifetimes and improved product yields in oxidation reactions, as it suppressed catalyst decomposition pathways involving C-H bond cleavage. acs.org

The following table presents data from a study on deuterated iron catalysts, illustrating how deuterium labeling can enhance catalytic performance by increasing stability.

CatalystSubstrateConversion (%)Yield (%)
3 Cyclooctene (B146475)3427
3-D₄ Cyclooctene7057
4 Cyclooctene2620
4-D₄ Cyclooctene4335
This table illustrates the improved conversion and yield in cyclooctene epoxidation when using deuterated catalysts (3-D₄ and 4-D₄) compared to their non-deuterated analogues (3 and 4), highlighting the positive influence of deuterium labeling on catalyst stability and efficiency. acs.org

Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation

Reactivity of 2-Bromo-5-picoline-d3 in C-X Bond Transformations

The chemical reactivity of this compound is dominated by the two primary functional handles: the bromine atom at the 2-position and the pyridine (B92270) ring itself. The deuterated methyl group is generally unreactive under many conditions but serves as a crucial mechanistic probe or metabolic block.

The bromine atom at the 2-position of the pyridine ring is susceptible to replacement by various nucleophiles. sci-hub.se This C-Br bond can be targeted in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides. mdpi.com For example, reacting 2-bromopyridines with amines, often in the presence of a base or under heated conditions, leads to the formation of 2-aminopyridine (B139424) derivatives. scielo.br

NucleophileReagent ExampleExpected Product Structure
AmineR-NH₂2-(R-amino)-5-(methyl-d3)pyridine
ThiolR-SH2-(R-thio)-5-(methyl-d3)pyridine
AlkoxideR-ONa2-(R-oxy)-5-(methyl-d3)pyridine
OrganometallicR-Li2-R-5-(methyl-d3)pyridine
This table shows representative classes of nucleophiles and the expected products from the substitution reaction with this compound.

The pyridine ring in this compound can undergo oxidative transformations. A common reaction is the oxidation of the pyridine nitrogen to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. fu-berlin.de This transformation alters the electronic properties of the ring, making it more reactive towards certain electrophilic and nucleophilic substitutions.

Furthermore, the deuterated methyl group can be a site of oxidation, although the C-D bonds make this process slower compared to a C-H bond. nih.gov Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl group to a carboxylic acid. The inherent strength of the C-D bond means that more forcing conditions would be required compared to the non-deuterated analogue, a direct consequence of the kinetic isotope effect.

Nucleophilic Substitution Reactions of the Bromine Atom

Metal-Catalyzed Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 2-position readily participates in these transformations. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. researchgate.netpreprints.org this compound can be coupled with various aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst and a base to yield 2-aryl-5-(methyl-d3)pyridines. The deuterated methyl group is expected to be unaffected by these reaction conditions.

Similarly, in Negishi coupling, an organozinc reagent is coupled with an organic halide, also catalyzed by palladium or nickel. researchgate.net The direct preparation of stable 2-pyridylzinc bromides has been developed, enabling efficient coupling with aryl halides. researchgate.net Conversely, this compound can serve as the halide partner, reacting with organozinc reagents.

Other important cross-coupling reactions applicable to this compound include the Buchwald-Hartwig amination (for C-N bond formation) and Stille coupling (using organotin reagents). mdpi.com These reactions provide versatile pathways to complex functionalized pyridine derivatives from a simple deuterated starting material.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base2-Aryl-5-(methyl-d3)pyridine
NegishiOrganozinc halidePdCl₂(dppf)2-Alkyl/Aryl-5-(methyl-d3)pyridine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / Ligand / Base2-(Dialkylamino)-5-(methyl-d3)pyridine
StilleOrganostannanePd(PPh₃)₄2-Alkyl/Aryl-5-(methyl-d3)pyridine
This table summarizes major metal-catalyzed cross-coupling reactions applicable to this compound, showing the typical coupling partner, catalyst, and the resulting product class.

Palladium-Catalyzed Cross-Coupling Reactions Involving Bromopyridines

The oxidative addition of an aryl halide, such as a bromopyridine, to a low-valent palladium(0) complex is the inaugural and often rate-determining step in cross-coupling catalytic cycles. nih.govacs.org This process involves the cleavage of the carbon-bromine (C-Br) bond and the formation of a new Pd-C and Pd-Br bond, resulting in a Pd(II) intermediate. researchgate.net

Mechanistic studies have revealed two primary pathways for this transformation: a non-polar, three-centered insertion mechanism and a more polar, nucleophilic displacement (SNAAr-like) mechanism. nih.govresearchgate.net The operative pathway is heavily influenced by the electronic properties of the bromopyridine substrate and the nature of the palladium catalyst's ligands. chemrxiv.orgwiley-vch.de

Three-Centered Insertion: This pathway is common for many halobenzenes and involves the initial coordination of the aromatic π-system to the palladium center, followed by the concerted insertion of the metal into the C-Br bond. nih.govwiley-vch.de

Nucleophilic Displacement: This pathway is generally favored for electron-deficient heterocycles like 2-halopyridines. researchgate.net The reaction is initiated by a nucleophilic attack of the electron-rich Pd(0) complex on the electron-poor carbon atom bearing the halogen. chemrxiv.org The presence of the pyridine nitrogen atom significantly influences the electronic distribution of the ring, making the C2 position susceptible to this type of attack. researchgate.netchemrxiv.org

For 2-bromopyridine (B144113) derivatives, the mechanism is controlled by the symmetry and energy of the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org Electron-donating groups (EDGs) on the pyridine ring can alter the LUMO, thereby switching the preferred mechanism. For instance, an EDG at the 3-position leads to high LUMO coefficients at the C2 position, favoring a nucleophilic displacement mechanism. chemrxiv.org Conversely, an EDG at the 5-position, as in 2-bromo-5-picoline, results in a minimal LUMO contribution at the reactive carbon, pushing the reaction towards a three-centered insertion mechanism. chemrxiv.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is known to facilitate the oxidative addition step. wiley-vch.de

Table 1: Factors Influencing Oxidative Addition Mechanism in Bromopyridines
FactorInfluence on MechanismExample/ObservationReference
Substituent Position Controls LUMO symmetry and energy, directing the pathway.An electron-donating group at C3 favors nucleophilic displacement; a group at C5 favors 3-centered insertion. chemrxiv.org
Ligand Type Bulky, electron-donating phosphines accelerate oxidative addition.P(tBu)3 and P(o-Tol)3 are effective ligands. wiley-vch.de
Solvent Polarity Can influence the active catalytic species (neutral vs. anionic).In polar solvents, an anionic palladium species [PdLX]⁻ may be the active catalyst. ethz.ch
Reaction Step Often the rate-determining step in the overall cross-coupling cycle.Detailed kinetic and computational studies confirm this for many systems. nih.govacs.org

For a Pd(II) to Pd(IV) pathway, computational studies on a 2-bromopyridine derivative showed that the C-Br bond cleavage proceeds through a transition state leading to the formation of a new Pd-C(sp²) bond. researchgate.net The reaction of Pd(0) with aryl halides is generally believed to proceed via the initial formation of a π-complex between the palladium and the aromatic ring. nih.gov From this intermediate, the reaction can progress through either the concerted insertion or the SₙAr-like pathway to achieve C-Br bond scission. nih.gov The choice of pathway and the ease of activation are dictated by the electronic landscape of the bromopyridine, which is modulated by substituents. chemrxiv.org In the case of 2-bromo-5-picoline, the methyl group at the 5-position acts as a weak electron-donating group, influencing the reactivity of the C-Br bond at the 2-position.

Mechanistic Studies of Oxidative Addition to Palladium

Ruthenium(II)-Mediated Domino C-O/C-N/C-C Bond Formation Reactions

Recent advancements have shown that 2-bromopyridines can serve as versatile starting materials for the synthesis of complex heteroarylated 2-pyridones through a ruthenium(II)-catalyzed domino reaction. mdpi.comresearchgate.netnih.gov This process involves the sequential formation of C-O, C-N, and C-C bonds in a single operation, utilizing a simple catalytic system such as Ru(II) with potassium pivalate (B1233124) (KOPiv) and sodium carbonate (Na₂CO₃). mdpi.comnih.gov

A plausible mechanism for this transformation begins with the formation of a ruthenium-pivalate complex. mdpi.com This complex then reacts with the 2-bromopyridine substrate. A key finding from isotopic labeling studies using ¹⁸O-labeled Na₂CO₃ is that the oxygen atom incorporated into the pyridone product originates from the carbonate base. mdpi.com

The proposed catalytic cycle involves several key steps:

Oxygen Incorporation: The ruthenium catalyst facilitates the incorporation of an oxygen atom from the carbonate base onto the C2 position of the 2-bromopyridine, displacing the bromide and forming an N-pyridyl-2-pyridone intermediate. mdpi.com

Buchwald-Hartwig-type Amination: The newly formed 2-pyridone can undergo an N-arylation reaction with another molecule of 2-bromopyridine. mdpi.com

C-H Bond Activation: The N-pyridyl group on the 2-pyridone then acts as a directing group, guiding the ruthenium catalyst to activate a C-H bond on the pyridone ring (typically at the C6 position) for subsequent arylation with another molecule of 2-bromopyridine. mdpi.com

This domino sequence can lead to the formation of poly-heteroarylated 2-pyridone structures from simple 2-bromopyridine precursors. mdpi.com However, the substrate scope can be sensitive to electronic effects; 2-bromopyridines bearing electron-donating groups, such as 2-bromo-5-methylpyridine (B20793), were reported to be unreactive under the studied conditions, suggesting that the electronic nature of the substrate is critical. mdpi.com

Table 2: Key Steps in Ru(II)-Mediated Domino Reaction of 2-Bromopyridines
StepDescriptionKey Reagents/IntermediatesReference
1. Oxygen Incorporation Formation of a 2-pyridone from 2-bromopyridine. Oxygen atom is sourced from the carbonate base.Ru(II) catalyst, Na₂CO₃ (¹⁸O-labeled for mechanistic study). mdpi.com
2. C-N Bond Formation Buchwald-Hartwig-type N-arylation of the 2-pyridone intermediate with another 2-bromopyridine molecule.Ru(II) catalyst, N-pyridyl-2-pyridone intermediate. mdpi.com
3. C-C Bond Formation Directing group-assisted C-H activation and subsequent C-arylation.N-pyridyl directing group, Ru(II) catalyst. mdpi.com

Base-Mediated Transformations

Detailed Mechanistic Studies of Base-Mediated Deuteration

Base-mediated hydrogen-deuterium exchange is a powerful method for installing deuterium atoms into organic molecules, including N-heterocycles like pyridine and its derivatives. These reactions typically employ a strong base, such as potassium tert-butoxide (KOtBu), in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov

The established mechanism involves the in-situ generation of the highly basic dimsyl anion from the reaction between KOtBu and DMSO-d₆. unimi.itchemrxiv.org This dimsyl anion is the active deprotonating agent. unimi.itchemrxiv.org The regioselectivity of the deuteration is determined by the relative thermodynamic stability of the potential heterocyclic anions that can be formed upon deprotonation. researchgate.net For standard pyridines, deprotonation occurs preferentially at the para- and meta-positions, as the formation of an anion at the ortho-position is disfavored due to electronic repulsion with the nitrogen lone pair. unimi.itchemrxiv.org

The deuteration process is postulated to follow these steps:

Generation of the dimsyl anion from KOtBu and DMSO-d₆. chemrxiv.org

Deprotonation of the pyridine substrate by the dimsyl anion at the most acidic C-H position to form a pyridyl anion. unimi.it

The resulting anion is then quenched by the deuterated solvent (or tBuOD formed in the process), incorporating a deuterium atom and regenerating the base. unimi.it

For a substrate like 2-bromo-5-picoline, the electronic effects of both the bromo and methyl substituents would influence the acidity of the ring protons and thus the site of deuteration. The deuteration of the methyl group itself (-CH₃ to -CD₃) to produce 2-bromo-5-picoline-d₃ typically requires more forcing conditions, such as heating in D₂O with a catalyst, or can be achieved through multi-step synthesis.

Metal-Free Phosphonation of Pyridines

The introduction of phosphorus-containing groups into pyridine rings is of high importance for applications in materials science and medicinal chemistry. nih.govresearchgate.net A metal-free approach for the regioselective phosphonation of pyridines has been developed, offering a practical alternative to transition metal-catalyzed methods. nih.govresearchgate.netacs.org

The mechanism of this transformation involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). nih.govacs.org This activation step increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The key mechanistic steps are:

Pyridine Activation: The nitrogen atom of the pyridine coordinates to the Lewis acid (BF₃·OEt₂), forming a highly electrophilic pyridinium-BF₃ adduct. nih.govacs.org

Nucleophilic Addition: A phosphine oxide anion, generated by treating a phosphine oxide with a base like KOtBu, attacks the activated pyridine ring. nih.gov This addition typically occurs at the C4-position, leading to the formation of a sigma complex as a key intermediate. nih.govacs.org

Oxidation/Aromatization: The resulting dihydropyridine-type sigma complex is then oxidized by an oxidant, such as chloranil, to regenerate the aromaticity of the pyridine ring and yield the final C4-phosphonated pyridine product. nih.govresearchgate.netacs.org

While C4-regioselectivity is common, access to C2-phosphonated pyridines can be achieved in specific cases, for example, when the C4-position is blocked or with certain combinations of highly Lewis basic phosphorus nucleophiles and strongly Lewis acidic pyridines. nih.govacs.org For a substrate like 2-bromo-5-picoline, this method would be expected to yield the C4-phosphonated product, provided the reaction conditions are compatible with the bromo-substituent.

Theoretical and Computational Studies of 2 Bromo 5 Picoline D3

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. For 2-Bromo-5-picoline, these methods elucidate its structural and electronic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of a molecule, representing its most stable structure. Studies using methods like DFT with the B3LYP functional and 6-311++G(d,p) basis set have been employed to determine the optimized structure of 2-Bromo-5-picoline.

X-ray crystallography of 2-Bromo-5-picoline confirms that the molecule is planar and resides on a crystallographic plane of symmetry. iucr.org The optimization calculations are in good agreement with such experimental data, predicting key bond lengths and angles. These calculations provide the foundational geometry used for all other subsequent computational analyses. jocpr.com

Table 1: Selected Optimized Geometrical Parameters for 2-Bromo-5-picoline

ParameterCalculated Value (B3LYP)Experimental Value (X-ray)
C2-Br Bond Length (Å)1.9481.894
C-N Bond Length (Å)1.303 - 1.343~1.313
C-C Bond Length (Å)1.390 - 1.504~1.385
Br-C-N Bond Angle (°)117.7-
C-N-C Bond Angle (°)119.3-
Data derived from computational studies on similar bromo-pyridine derivatives. jocpr.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com For substituted pyridine (B92270) derivatives, the HOMO is often characterized by a delocalized π character across the pyridine ring, while the LUMO typically exhibits π* anti-bonding character. mdpi.com Computational studies on related pyridine compounds show that the HOMO→LUMO transition involves a transfer of electron density within the molecule. mdpi.com Calculations for various bromo-pyridine derivatives place the energy gap in the range of 4.13 to 5.4 eV. mdpi.commdpi.com

Table 2: FMO Parameters for a Related Pyridine Derivative

ParameterEnergy (eV)
HOMO-7.467
LUMO-0.682
Energy Gap (ΔE)6.785
Illustrative data from a computational study on 3-Bromo-2-hydroxypyridine. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored based on the local electrostatic potential: red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential. wolfram.comresearchgate.net

In substituted pyridines, the electron-rich red regions are typically located around the nitrogen atom due to its high electronegativity and lone pair of electrons. mdpi.com Electron-deficient blue regions are often found near hydrogen atoms attached to the ring or electron-withdrawing groups. researchgate.net MEP analysis helps in understanding intermolecular interactions and validating the reactivity patterns predicted by FMO analysis. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For 2-Bromo-5-picoline, NBO analysis reveals significant hyperconjugative interactions, such as those between the π orbitals of the pyridine ring and the σ* anti-bonding orbitals. These π→π* interactions contribute to the delocalization of electrons across the aromatic system, enhancing its stability. researchgate.net This analysis provides quantitative insights into the intramolecular charge transfer and the nature of the chemical bonds within the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites[9],

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental results to validate the accuracy of the theoretical model.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to generate simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. researchgate.net

For 2-Bromo-5-picoline and related compounds, studies have shown a good correlation between the vibrational frequencies calculated using the B3LYP method and those observed in experimental FT-IR and FT-Raman spectra. mdpi.com The pyridine ring C=C and C=N stretching frequencies, C-H vibrations, and C-Br stretches are key features in the spectra. mdpi.comresearchgate.net Comparing the simulated spectra with experimental data allows for a detailed assignment of the vibrational modes and confirms the accuracy of the computationally optimized molecular structure. researchgate.net

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for 2-Bromo-5-methylpyridine (B20793)

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT)
Pyridine Ring C=C/C=N Stretch1596--
CH₃ Asymmetric Stretch---
C-H in-plane bend---
C-Br Stretch---
Note: Specific frequency values are highly dependent on the study and basis set. The table illustrates the types of correlations made. mdpi.com

NMR Chemical Shift Prediction and Correlation

Theoretical calculations of the nuclear magnetic resonance (NMR) chemical shifts for 2-bromo-5-methylpyridine have been performed using the density functional theory (DFT) method with the B3LYP/6-311++G(d,p) basis set. These calculations provide valuable predictions for the ¹H and ¹³C chemical shifts, which are instrumental in the structural elucidation of the molecule.

The predicted chemical shifts for the hydrogen and carbon atoms in the pyridine ring and the methyl group are detailed in the table below. These theoretical values are compared with experimental data where available, showing a strong correlation and validating the computational approach. It is important to note that for 2-Bromo-5-picoline-d3, the deuterium (B1214612) substitution in the methyl group would lead to the absence of corresponding ¹H NMR signals and a distinct triplet in the ¹³C NMR spectrum for the CD₃ group, due to spin-spin coupling with deuterium.

Predicted and Experimental NMR Chemical Shifts (ppm) for 2-Bromo-5-methylpyridine
AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C2-141.5
C37.54140.1
C47.92123.8
C5-133.5
C68.23150.2
CH₃2.3517.8

Theoretical Insights into Advanced Electronic Properties

Computational studies have also shed light on the advanced electronic properties of 2-bromo-5-methylpyridine, particularly its non-linear optical (NLO) behavior. These properties are of significant interest for applications in optoelectronics and materials science.

Non-Linear Optical (NLO) Behavior Prediction

The NLO properties of 2-bromo-5-methylpyridine have been investigated through quantum chemical calculations. These studies focus on the molecule's response to an external electric field, which is crucial for its potential use in NLO materials.

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For 2-bromo-5-methylpyridine, the calculated value of β is significant, suggesting its potential for second-harmonic generation and other NLO applications. The total molecular dipole moment (μ) and the first hyperpolarizability (β₀) have been computed to be 1.9384 Debye and 60.907 x 10⁻³⁰ esu, respectively. jocpr.com The relatively high value of β is attributed to the intramolecular charge transfer characteristics of the molecule.

Calculated NLO Properties of 2-Bromo-5-methylpyridine
PropertyCalculated Value
Dipole Moment (μ)1.9384 D
First-Order Hyperpolarizability (β₀)60.907 x 10⁻³⁰ esu
Polarizability (α)82.385 x 10⁻²⁴ esu

Advanced Applications of 2 Bromo 5 Picoline D3 in Chemical Research

2-Bromo-5-picoline-d3 as a Versatile Synthetic Intermediate

As a functionalized pyridine (B92270) ring, this compound serves as a versatile synthetic intermediate. The bromine atom at the 2-position is a key reactive site, enabling a variety of cross-coupling reactions, while the deuterated methyl group provides a stable isotopic label. sci-hub.se This combination allows for the strategic introduction of a deuterated picolinyl moiety into larger, more complex molecular structures.

Synthesis of Complex Deuterium-Labeled Heteroaromatic Scaffolds

The compound is a critical precursor for creating intricate deuterium-labeled heteroaromatic scaffolds, which are molecular frameworks containing rings with atoms of at least two different elements. These labeled scaffolds are essential for a variety of research purposes, including mechanistic studies and drug development.

Bipyridine and terpyridine moieties are fundamental ligand structures in coordination chemistry and catalysis. researchgate.netdcu.ie this compound is an ideal starting material for synthesizing deuterated versions of these ligands. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine atom can be substituted to link the picoline unit with other pyridine or aromatic rings. researchgate.net For instance, reacting this compound with a pyridylboronic acid in the presence of a palladium catalyst would yield a deuterated bipyridine derivative. mdpi.com These labeled ligands are particularly useful in studying the mechanisms of catalytic reactions and the behavior of metal complexes.

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with significant biological activity. mdpi.com Research has focused on developing deuterated analogues of imidazo[1,2-a]pyridine-3-carboxamides, which have shown potent anti-tuberculosis activity by inhibiting mycobacterial respiration. nih.gov The synthesis of these deuterated compounds can utilize intermediates derived from labeled pyridines. Studies have demonstrated that strategic deuteration can improve the metabolic stability of these compounds, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing down metabolic processes that involve breaking this bond. nih.gov In one study, deuteration of imidazo[1,2-a]pyridines led to improved metabolic profiles, including longer half-lives and decreased microsomal clearance in human microsomes, without compromising their potent nanomolar activity against Mycobacterium tuberculosis. nih.gov

The reactivity of the bromo group allows for the synthesis of a wide array of other functionalized pyridine derivatives. sci-hub.se A notable application is in the preparation of compounds with potential cardiovascular applications, such as [[(triazolylmethyl)pyridyl]phenyl]tetrazoles. pharmaffiliates.comusbio.net The synthesis involves using this compound as a key building block, demonstrating its role in creating complex, biologically relevant molecules for pharmaceutical research. The ability to introduce a deuterated methyl group specifically allows researchers to trace the metabolism and pharmacokinetics of these potential drug candidates with high precision.

Deuterated Imidazo[1,2-a]pyridines and Analogues,

Preparation of Stable Isotope-Labeled Internal Standards for Quantitative Analytical Methods

One of the most critical applications of this compound is in the preparation of stable isotope-labeled (SIL) internal standards for quantitative analysis, particularly in methods involving mass spectrometry (MS). Current time information in Bangalore, IN.acanthusresearch.com

In quantitative MS techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to ensure accuracy and precision. scioninstruments.com The ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the mass spectrometer. acanthusresearch.com SIL internal standards, especially deuterated versions, are considered the gold standard for this purpose. scioninstruments.comclearsynth.com

Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they co-elute in chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. acanthusresearch.comscioninstruments.com However, their difference in mass allows the instrument to detect the analyte and the standard as distinct entities. clearsynth.com This co-mimicry allows the SIL standard to correct for variations in sample extraction, matrix effects (where other components in a complex sample interfere with the signal), and instrumental drift, leading to highly reliable and reproducible quantitative results. clearsynth.comscispace.com

This compound serves as a precursor to create more complex deuterated molecules that are then used as internal standards for the quantitative analysis of their non-deuterated analogues in fields such as pharmaceutical drug metabolism studies, environmental monitoring, and clinical diagnostics. clearsynth.comlumiprobe.com

Application AreaResearch FocusRole of this compound
Synthetic Chemistry Synthesis of Labeled HeterocyclesBuilding block for deuterated bipyridines, terpyridines, and imidazo[1,2-a]pyridines. nih.govmdpi.com
Pharmaceutical Research Drug Metabolism & Pharmacokinetics (DMPK)Precursor for synthesizing deuterated drug candidates and their metabolites to study metabolic pathways. nih.gov
Analytical Chemistry Quantitative Mass SpectrometryStarting material for the preparation of stable isotope-labeled internal standards for LC-MS assays. Current time information in Bangalore, IN.acanthusresearch.com
Catalysis Research Mechanistic StudiesUsed to synthesize deuterated ligands or substrates to probe reaction mechanisms, such as determining kinetic isotope effects. nih.gov

Contributions to Catalysis Research

Beyond its role as a synthetic intermediate, this compound contributes directly to catalysis research. The study of reaction mechanisms often relies on isotopic labeling to understand bond-breaking and bond-forming steps. By synthesizing a reactant containing a deuterium (B1214612) label, such as one derived from this compound, researchers can measure the kinetic isotope effect (KIE). nih.gov The KIE compares the rate of a reaction with a deuterated substrate to the rate with a non-deuterated one. A significant KIE can indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, providing crucial insight into the catalytic cycle. nih.gov

Furthermore, as a precursor to deuterated pyridyl ligands like bipyridines and terpyridines, the compound aids in the development and study of new catalysts. researchgate.netresearchgate.net The properties of the resulting metal complexes can be fine-tuned, and the deuterium label can serve as a spectroscopic probe (e.g., in ²H NMR) to monitor the ligand's behavior and stability within the catalytic system.

Development of Ligands for Transition Metal Catalysis

This compound is not typically utilized directly as a ligand in transition metal catalysis. Instead, it serves as a crucial, specialized building block for the synthesis of isotopically labeled ligands. pharmaffiliates.comusbio.net The true value of this compound lies in the strategic placement of three deuterium atoms on the picoline's methyl group, which acts as a spectroscopic and mechanistic probe in the final ligand.

The bromine atom at the 2-position of the pyridine ring provides a highly versatile reactive handle for constructing more complex ligand scaffolds. bceln.ca Chemists can employ a variety of powerful cross-coupling reactions, such as nickel-catalyzed reductive homocoupling, to link two units of this compound, thereby forming a symmetrically deuterated 5,5'-dimethyl-2,2'-bipyridine-d6 ligand. bceln.camdpi.com Similarly, Suzuki, Stille, or Buchwald-Hartwig reactions can be used to attach other coordinating moieties, enabling the creation of a wide array of bidentate and tridentate deuterated ligands.

Pyridine- and picoline-based structures are foundational components in a multitude of ligands designed for transition metal catalysis, particularly with metals like palladium, rhodium, and iridium. nih.govrsc.org These ligands are instrumental in directing the reactivity and selectivity of catalytic processes, including challenging C–H bond functionalization reactions. nih.gov By constructing these ligands from a deuterated precursor like this compound, researchers can create powerful tools to gain deeper insights into how these catalysts function, as detailed in the following section.

Probing Catalytic Mechanisms through Deuterium Labeling

The primary and most advanced application of ligands derived from this compound is in the elucidation of complex catalytic mechanisms through a phenomenon known as the kinetic isotope effect (KIE). nih.govepfl.ch The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its heavier isotopes. epfl.ch By comparing the reaction rate of a catalyst containing a ligand with a C-H bond (from regular 5-methyl-2-bromopicoline) to the rate of the same catalyst with a C-D bond (from this compound), scientists can determine if that specific bond is broken during the slowest, or rate-determining, step of the reaction. epfl.chrsc.org

A significant primary KIE (where the rate for the hydrogen version, kH, is considerably faster than the rate for the deuterium version, kD) strongly implies that the C-H bond of the picoline's methyl group is cleaved in the rate-limiting step. rsc.org This information is invaluable for understanding and optimizing catalytic cycles.

A prominent example of this application is in the study of catalyst deactivation pathways. For many transition metal complexes bearing picoline-based ligands, a suspected route of decomposition is the intramolecular C-H activation of the ligand's methyl group. nih.gov This process can lead to the formation of an inactive metallacycle, effectively killing the catalyst. By synthesizing the catalyst with a deuterated ligand, researchers can test this hypothesis directly. If the deuterated catalyst exhibits enhanced stability or a longer lifetime, it provides compelling evidence that C-H activation of the methyl group is a critical deactivation mechanism. This knowledge allows for the rational redesign of the ligand to prevent this unwanted side reaction.

The data below illustrates how deuterium labeling can provide critical mechanistic insights across different catalytic systems.

Catalytic SystemReaction TypeObservation with Deuterated LigandMechanistic Implication
Manganese/Pyridone C-H DeuterationA KIE of kH/kD = 2.29 was observed. rsc.orgCleavage of the C-H bond is involved in the rate-determining step of the reaction. rsc.org
Cobalt/Bis(silylene)pyridine Hydrogen Isotope ExchangeDeuterium incorporation into the pyridine ring's C-H bonds was observed. nih.govThe pincer ligand is directly involved in the C-H activation process. nih.gov
Iridium/Pyridinium Salt Transfer HydrogenationDeuterium from d2-paraformaldehyde was incorporated into the product and starting material. researchgate.netThe reduction step is reversible, and only reduction at a specific position leads to the final product. researchgate.net
MAO-B Enzyme Oxidation of Tetrahydropyridine (B1245486)Deuterium substitution on the tetrahydropyridine ring showed no significant KIE in vivo. nih.govThe initial C-H abstraction by the enzyme is not the sole rate-limiting step in the overall metabolic trapping process. nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize protocols using controlled deuteration methods (e.g., catalytic H/D exchange or deuterated precursors). Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Implement inter-lab validation via round-robin testing and statistical analysis of yield variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported isotopic effects of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies under varied conditions (e.g., polar vs. nonpolar solvents). Compare deuterated vs. non-deuterated substrates using in-situ monitoring (e.g., HPLC or real-time NMR). Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst turnover) contributing to discrepancies .

Q. How does deuteration at the 5-position influence the steric and electronic properties of this compound compared to its non-deuterated analog?

  • Methodological Answer : Perform X-ray crystallography to compare bond lengths and angles. Use computational tools (e.g., molecular electrostatic potential maps) to assess electronic effects. Experimentally validate via Hammett plots or reaction kinetics with electron-rich/electron-deficient coupling partners .

Q. What mixed-methods approach combines quantitative and qualitative data to elucidate the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer :
  • Quantitative : Measure degradation rates via GC-MS or LC-MS under controlled oxygen exposure.
  • Qualitative : Identify intermediates using tandem MS/MS and isotopic labeling.
  • Integration : Apply chemometric analysis to correlate degradation products with environmental factors (pH, temperature) .

Q. How can the FINER criteria evaluate the feasibility of studying this compound in multi-step catalytic cycles?

  • Methodological Answer : Assess:
  • Feasibility : Availability of deuterated reagents and specialized instrumentation (e.g., glovebox for air-sensitive reactions).
  • Novelty : Comparative analysis with existing deuterated heterocycles.
  • Ethical : Safe handling of brominated/deuterated compounds.
  • Relevance : Potential applications in drug discovery or materials science .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., divergent KIEs), employ sensitivity analysis to identify outlier conditions or leverage meta-analytical frameworks to reconcile findings .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor databases for reliable physicochemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.